ferroactinolite
Description
Contextualization within the Amphibole Supergroup Classification System
The amphibole group, recognized for its wide variety in composition and appearance, was named "amphibole" by René Just Haüy. wikipedia.orgalexstrekeisen.itmindat.orgbritannica.com The International Mineralogical Association (IMA) currently classifies amphiboles as a supergroup, which is further divided into groups and subgroups based on the dominant cations in specific structural sites (A, B, C, and W) and the dominant anion at the W site. wikipedia.orggeologyscience.commindat.orgepa.govgeoscienceworld.orguniroma1.it The general formula for amphiboles is AB₂C₅T₈O₂₂(OH,F,Cl)₂. alexstrekeisen.itepa.govgeoscienceworld.org
Ferroactinolite (B579374) falls under the category of calcic amphiboles. The calcic amphibole subgroup is defined by having Ca > 1.5 atoms per formula unit (apfu) in the B position (also referred to as the X position or M4 site). mindat.orgminsocam.org This subgroup is part of the W(OH,F,Cl)-dominant amphibole group, where hydroxyl, fluorine, or chlorine is dominant at the W site. epa.govgeoscienceworld.orgmindat.org
Historical Perspectives on Amphibole Nomenclature Development
The nomenclature of amphiboles has undergone significant evolution due to the chemical complexity and wide range of solid solutions within the group. Early classifications were often based on physical and optical properties, leading to numerous sub-species and varieties. wikipedia.orgbritannica.com René Just Haüy's initial use of the name "amphibole" in the early 19th century included minerals like tremolite, actinolite, and hornblende, acknowledging their diverse forms. wikipedia.orgalexstrekeisen.itmindat.orgbritannica.com
Efforts to establish a precise and internationally agreed-upon nomenclature began in the late 20th century. The IMA's Commission on New Minerals and Mineral Names (later the Commission on New Minerals Nomenclature and Classification) established a Subcommittee on Amphiboles. uniroma1.itgeoscienceworld.orggeoscienceworld.org This led to the publication of comprehensive classification schemes, notably in 1978 and 1997, with further revisions and additions in subsequent years, including the IMA2012 report. uniroma1.itminsocam.orggeoscienceworld.orggeoscienceworld.orgrruff.infoarizona.edu These schemes aimed to standardize amphibole naming based on chemical composition and crystal structure, moving away from relying solely on physical characteristics. britannica.comminsocam.orggeoscienceworld.orgrruff.infoarizona.edurruff.info The development of these classifications has been a complex process, attempting to reconcile the needs and different scientific philosophies of crystallographers, mineralogists, petrologists, and geochemists. geoscienceworld.org
Definitional Framework of the Tremolite-Actinolite-Ferroactinolite Solid Solution Series
The tremolite-actinolite-ferroactinolite series is a classic example of a continuous solid solution series within the calcic amphiboles. wikipedia.orgbritannica.comgeologyistheway.com This series is characterized by the substitution of magnesium (Mg²⁺) by ferrous iron (Fe²⁺) in the crystal structure, primarily within the M1, M2, and M3 octahedral sites. geologyistheway.com The compositional variation between the magnesium-rich endmember (tremolite) and the ferrous iron-rich endmember (this compound) defines the members of this series. wikipedia.orggeologyistheway.com
Chemical Basis for Series Delimitation: Mg/(Mg + Fe²⁺) Ratio Criteria
The primary chemical criterion used to delimit the members of the tremolite-actinolite-ferroactinolite series is the ratio of Mg to the sum of Mg and ferrous iron (Fe²⁺), expressed as Mg/(Mg + Fe²⁺). This ratio reflects the extent of the solid solution between the magnesium and iron endmembers.
According to the IMA-approved nomenclature, the series is divided based on specific ranges of this ratio:
Tremolite: Mg/(Mg + Fe²⁺) ≥ 0.90. mindat.orgmindat.orgemsl.comnii.ac.jp Tremolite is the Mg-rich endmember, ideally containing no more than 0.5 Fe per formula unit. geologyistheway.com
Actinolite: Mg/(Mg + Fe²⁺) falls between 0.50 and 0.90. mindat.orgmindat.orgemsl.comnii.ac.jp Actinolite represents the intermediate compositions in the solid solution series. geologyistheway.com
This compound: Mg/(Mg + Fe²⁺) < 0.50. mindat.orgmindat.orgemsl.comnii.ac.jparizona.edu this compound is the Fe²⁺-rich endmember, characterized by more than 4.5 Fe per formula unit. geologyistheway.com
This chemical criterion provides a clear and quantitative method for distinguishing between the three mineral species within the series. The ideal chemical formula for this compound is given as ☐Ca₂(Mg₂.₅₋₀.₀Fe²⁺₂.₅₋₅.₀)Si₈O₂₂(OH)₂. rruff.info The square symbol (☐) indicates a vacancy in the A site.
While the Mg/(Mg + Fe²⁺) ratio is the primary determinant for naming within this series, other minor substitutions can occur. For instance, aluminum (Al) can substitute for silicon (Si) in the tetrahedral sites and for Mg or Fe in the octahedral sites, leading to solid solutions with other calcic amphiboles like hornblende. geologyistheway.com Other substitute cations can include potassium (K), manganese (Mn), titanium (Ti), and chromium (Cr), and fluorine (F) can partially replace the hydroxyl (OH) anion. wikipedia.orggeologyistheway.comresearchgate.net
Evolution of Nomenclature and Classification Schemes for Calcic Amphiboles
The classification of amphiboles, particularly calcic amphiboles, has been a dynamic process aimed at creating a consistent and scientifically rigorous system. Early attempts at nomenclature were often inconsistent and based on variable criteria. geoscienceworld.org The complexity of the amphibole formula, with its numerous possibilities for cation substitution, has historically led to a large number of mineral names. alexstrekeisen.itbritannica.com
The establishment of the IMA's Subcommittee on Amphiboles marked a significant step towards standardization. geoscienceworld.orggeoscienceworld.org The 1978 and 1997 reports provided comprehensive frameworks for amphibole classification based on chemistry and crystal symmetry. minsocam.orggeoscienceworld.orgrruff.infoarizona.edurruff.info These schemes introduced a hierarchical system based on the occupancy of the A, B, and C cation sites and the W anion site. epa.govgeoscienceworld.orguniroma1.it
The 1997 scheme, for example, retained four major amphibole groups, including the calcic amphiboles, and refined the classifying parameters. geoscienceworld.org Subsequent revisions, such as those incorporated in the IMA2012 report, have further refined the classification rules, sometimes introducing new groups or slightly revising definitions to accommodate newly discovered amphibole species and to improve consistency based on extensive analysis of natural samples. uniroma1.itminsocam.orggeoscienceworld.orgrruff.info These revisions have aimed to simplify the nomenclature, make divisions generally follow the 50% rule for dominant cations, and provide clearer guidelines for the use of prefixes and modifiers. minsocam.orgrruff.infoarizona.edurruff.info The classification hierarchy now typically proceeds through the W, B, C, and A ions. uniroma1.it
Despite the advancements, the classification of amphiboles remains complex due to the extensive solid solution and the need to accurately determine cation site occupancy through detailed chemical and structural analysis. mindat.orggeoscienceworld.org
Here is a table summarizing the chemical criteria for the tremolite-actinolite-ferroactinolite series:
| Mineral | Mg/(Mg + Fe²⁺) Ratio |
| Tremolite | ≥ 0.90 |
| Actinolite | 0.50 – 0.90 |
| This compound | < 0.50 |
Properties
CAS No. |
12172-67-7 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Origin of Product |
United States |
Crystallographic and Structural Investigations of Ferroactinolite
Crystal System and Space Group Characterization
Ferroactinolite (B579374) crystallizes in the monoclinic crystal system. wikipedia.orgmuseum.waleswikidata.orgmindat.orgarizona.eduwebmineral.comrruff.info The point group is 2/m. mindat.orgarizona.eduhandbookofmineralogy.org The space group for this compound is C2/m. wikidata.orgmindat.orgarizona.eduwebmineral.comrruff.info This crystallographic information is consistent across various studies and databases.
Unit Cell Parameters and Their Variation within the Solid Solution Series
The unit cell parameters of this compound, like other members of the tremolite-actinolite-ferro-actinolite series, vary with chemical composition, particularly the Fe²⁺ content. rruff.inforesearchgate.net As the Fe²⁺ content increases from tremolite towards this compound, there is a systematic increase in the unit cell dimensions, specifically a, b, and the unit cell volume. researchgate.netgeoscienceworld.org The c dimension shows a more linear relationship with composition compared to a and b, which are better modeled with quadratic functions. researchgate.net
Representative unit cell parameters for this compound have been reported from various studies. Below is a table summarizing some reported values:
| Parameter | Value (Å) | Beta (°) | Volume (ų) | Source |
| a | 9.891(1) | 104.64(1) | - | arizona.edu |
| b | 18.200(1) | - | - | arizona.edu |
| c | 5.305(1) | - | - | arizona.edu |
| a | 9.91 | 104.98 | - | mindat.org |
| b | 18.17 | - | - | mindat.org |
| c | 5.27 | - | - | mindat.org |
| a | 9.912 | 104.98 | 918.32 | webmineral.com |
| b | 18.171 | - | - | webmineral.com |
| c | 5.278 | - | - | webmineral.com |
| a | 10.021 ± 0.011 | 104.93(9) | 944 ± 2 | researchgate.net |
| b | 18.353 ± 0.018 | - | - | researchgate.net |
| c | 5.315 ± 0.003 | - | - | researchgate.net |
| a | 9.9046(7) | 104.721(7) | 922.6(0) | rruff.info |
| b | 18.178(1) | - | - | rruff.info |
| c | 5.2980(6) | - | - | rruff.info |
Studies have shown that the changes in cell dimensions with increasing ferro-actinolite content are systematic and can be modeled. researchgate.net There can be indications of discontinuities in cell parameters at certain compositional ranges, potentially linked to Tschermak substitution. rruff.inforesearchgate.net
Crystal Habit and Morphology in Diverse Geological Settings
This compound exhibits a variety of crystal habits and morphologies depending on the geological setting of its formation. It commonly occurs as bladed or columnar crystals. arizona.eduhandbookofmineralogy.org Radiating fibrous aggregates are also a prevalent habit. arizona.eduhandbookofmineralogy.orgle-comptoir-geologique.comunlp.edu.ar Granular or massive forms are observed as well. arizona.eduhandbookofmineralogy.org
In some geological settings, such as metamorphosed iron formations and skarns, this compound can replace calcic pyroxene, forming uralitic actinolite. arizona.edu In vermiculite (B1170534) deposits, fibrous crystals with acicular habit have been noted, with sizes varying from a few micrometers to over 400 micrometers in length. unlp.edu.ar Tabular elongated forms with prismatic and irregular fracture are also reported in production residues. unlp.edu.ar While fibrous habits are recognized, isometric forms can generally prevail in some occurrences. unlp.edu.ar Crystals can be very elongated, sometimes reaching up to 25 cm in length, and may be longitudinally striated and occasionally curved. le-comptoir-geologique.com
Twinning Phenomena and Orientational Relationships (e.g., {100} twinning)
Twinning is a common phenomenon in this compound, and the dominant twin law is parallel to {100}. mindat.orgarizona.eduhandbookofmineralogy.orgle-comptoir-geologique.comuwc.ac.zageologyistheway.com This twinning can be simple or lamellar. mindat.orgarizona.eduhandbookofmineralogy.orguwc.ac.zageologyistheway.com
{100} twinning can significantly influence the optical properties observed in fibrous amphiboles, potentially leading to anomalous optical properties such as parallel extinction and fewer than three principal refractive indices. geologyscience.ru This twinning geometry primarily affects the refractive indices on (010) while leaving the vibration directions on (100) unaffected, which can result in apparent orthorhombic, biaxial symmetry. geologyscience.ru The presence of {100} twinning with lamellae too small to be resolved by light microscopy can explain observed extinction characteristics in fibrous samples. geologyscience.ru
Atomic Site Occupancy and Cation Distribution Analysis
The crystal structure of this compound, like other amphiboles, is complex, with cations occupying different crystallographic sites. The general formula A₀₋₁B₂C₅T₈O₂₂(OH)₂ highlights the main sites: A (large cations), B (M4 site, primarily Ca in calcic amphiboles), C (M1, M2, M3 octahedral sites), and T (tetrahedral sites, primarily Si). rruff.infobritannica.comresearchgate.net
Fe²⁺ and Mg Distribution on M1, M2, M3, and M4 Octahedral Sites
In this compound, Fe²⁺ and Mg are primarily distributed among the M1, M2, and M3 octahedral sites. rruff.infogeoscienceworld.orgarizona.edu The M4 site is predominantly occupied by Ca. rruff.infoarizona.edu Studies using techniques like X-ray diffraction, Mössbauer spectroscopy, and infrared spectroscopy have investigated the site preferences of Fe²⁺ and Mg. geoscienceworld.orgarizona.edugeologyscience.ru
Relative to Mg, Fe²⁺ generally shows a preference for the M3 and M1 sites over the M2 site in calcic amphiboles like actinolite and this compound. arizona.eduminsocam.org Specifically, the preference of Fe²⁺ for M3 over M1 is consistent, although not always strong. arizona.edu The distribution can be influenced by temperature, with some studies suggesting a transfer of Fe²⁺ from M2 to M4 with decreasing equilibration temperature, while the contents of M1+M3 remain largely unchanged. arizona.edu However, the accurate determination of Fe²⁺/Mg ratios on M2 can be challenging due to the potential presence of other cations on this site. arizona.edu
Mössbauer spectroscopy studies have suggested stronger site preferences for Fe and Mg between the M1+M3 and M2 sites compared to some X-ray refinements. arizona.edu In the tremolite-ferro-actinolite series, four chemically distinct nearest-neighbor configurations around the hydroxyl group (which is bonded to two M1 and one M3 cation) are possible based on the Fe²⁺ and Mg distribution: (MgMgMg), (MgMgFe²⁺), (MgFe²⁺Fe²⁺), and (Fe²⁺Fe²⁺Fe²⁺). geologyscience.ru
Minor Cation Incorporation and Their Structural Implications (e.g., Al, Mn, Ti, Na, K)
This compound can incorporate minor amounts of other cations, which can substitute into the various crystallographic sites and influence the structural and chemical properties. These minor cations can include Al, Mn, Ti, Na, and K, among others like Cr, F, and Cl. wikipedia.orgmuseum.waleswikidata.orgarizona.edurruff.infoarizona.eduresearchgate.netcopernicus.org
Aluminum (Al): Al can substitute for Si in the tetrahedral (T) sites (TAl) and also for Mg or Fe²⁺ in the octahedral (C) sites, particularly M2 (CAl). rruff.infoarizona.edugeologyistheway.com Tschermak substitution, involving the coupled substitution of Al for Si and Al for (Mg, Fe²⁺), is a common mechanism in amphiboles and can affect unit cell parameters and other properties. rruff.inforesearchgate.netgeologyistheway.com Asbestiform actinolite samples have been noted to have lower Al contents compared to massive or "byssolitic" samples. researchgate.net
Manganese (Mn): Mn can substitute for Fe²⁺ and Mg in the octahedral sites (M1, M2, M3) and also for Ca in the M4 site. wikipedia.orgarizona.edurruff.infoarizona.edugeologyistheway.comminsocam.orgcopernicus.org In some Mn-rich amphiboles related to this compound, Mn can be a significant occupant of the M4 site. copernicus.org
Titanium (Ti): Ti is typically found in the octahedral sites, often preferentially at M2. wikipedia.orgarizona.edurruff.infoarizona.eduminsocam.org
Hydroxyl Group (OH) Site Characteristics and Substitutions (e.g., F⁻, Cl⁻, O²⁻)
The hydroxyl group () in the amphibole structure is located at the apex of a pseudotrigonal bipyramid, coordinated by three cations at the two M1 and one M3 sites. geologyscience.ru The O-H vector is oriented along the a* direction, projecting into the large cavity around the A site. geologyscience.ru
The characteristics of the site and the vibrational frequencies of the stretching bands are significantly influenced by the identity and distribution of the nearest-neighbor cations, particularly and at the M1 and M3 sites. mdpi.comgeologyscience.ru In the tremolite-ferroactinolite series, four chemically distinct nearest-neighbor configurations around the group can exist, leading to characteristic bands in infrared and Raman spectra. mdpi.comgeologyscience.ru These configurations are:
A: (MgMgMg)
B: (MgMgFe²⁺)
C: (MgFe²⁺Fe²⁺)
D: (Fe²⁺Fe²⁺Fe²⁺) geologyscience.ru
The relative intensities of the corresponding stretching bands are proportional to the probability of these cation arrangements, which in turn depends on the bulk ratio and the cation distribution over the M1 and M3 sites. mdpi.com For instance, the band area for the (MgMgMg) configuration is proportional to , where X is the ratio, assuming a random distribution. mdpi.com
Substitutions can occur at the hydroxyl site. Partial replacement of by anions such as fluorine (), chlorine (), and oxygen () is common in amphiboles. britannica.comalexstrekeisen.it These substitutions can affect the crystal chemistry and physical properties of this compound. The presence of tetrahedrally coordinated aluminum can also influence the stretching bands due to hydrogen bonding effects with adjacent oxygen atoms. geologyscience.ru
Order-Disorder Phenomena within the this compound Structure
Order-disorder phenomena in this compound primarily involve the distribution of and cations over the non-equivalent octahedral M1, M2, and M3 sites. researchgate.netarizona.edu These sites differ slightly in size and shape within the amphibole structure. ierfinc.org
Studies using techniques like single-crystal X-ray diffraction and Mössbauer spectroscopy have investigated the site preferences of and in the tremolite-actinolite-ferroactinolite series. researchgate.netarizona.edu While site preferences between M1 and M3 are reported to be small, with a slight favoring of in M1, this preference appears to be independent of temperature. arizona.edu is favored in M2 over M1 in unheated samples, but and can become virtually disordered in samples re-equilibrated at higher temperatures (e.g., 700 °C). arizona.edu The ratio of atoms on the M4 site (occupied primarily by Ca in this compound) is generally larger than on the other M sites in related amphiboles like cummingtonite-grunerite. arizona.edu
The degree of cation order-disorder can influence various properties of this compound, including its thermodynamic properties and potentially its spectral characteristics. researchgate.netgeoscienceworld.orggfz-potsdam.de The absorption bandwidth in spectral analysis is presumed to be proportional to the crystal order/disorder. gfz-potsdam.de Thermodynamic models of amphibole solid solutions often incorporate the energetic consequences of cation ordering. researchgate.netgeoscienceworld.org
Research findings indicate systematic relationships between cell parameters, composition, and optical properties in the tremolite-actinolite-ferroactinolite series, with some studies suggesting discontinuities in these properties at certain compositional ranges, potentially related to changes in cation ordering or other substitutions like tschermakite substitution. rruff.inforesearchgate.net
Here is a summary of some crystallographic data for this compound:
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m or B2/m (Setting) mindat.org |
| Point Group | 2/m arizona.edu |
| a (Å) | ~9.891 - 9.91 mindat.orgarizona.edu |
| b (Å) | ~18.17 - 18.200 mindat.orgarizona.edu |
| c (Å) | ~5.27 - 5.305 mindat.orgarizona.edu |
| β (°) | ~104.64 - 104.98 mindat.orgarizona.edu |
| Unit Cell Volume (ų) | ~916.69 (Calculated) mindat.org |
| Z | 2 or 4 mindat.orgarizona.edu |
Note: Values may vary slightly depending on the specific sample and measurement.
Here is a representation of cation distribution preferences based on research:
| Site | Preferred Cation (Unheated) | Preference Strength | Notes |
| M1 | Fe²⁺ | Slight | Preference independent of temperature. arizona.edu |
| M2 | Mg²⁺ | Stronger than M1/M3 | Becomes disordered with Fe²⁺ at 700°C. arizona.edu |
| M3 | Mg²⁺ | Coordinated with M1 around OH. geologyscience.ru | |
| M4 | Ca²⁺ | Strong | Primary occupant in calcic amphiboles. ierfinc.org |
Note: This table summarizes general trends observed in the series, including this compound.
Geological Occurrence and Paragenesis of Ferroactinolite
Metamorphic Environments of Formation
Ferroactinolite (B579374) forms through the recrystallization of rocks in response to changes in physical conditions, particularly temperature and pressure, often accompanied by metasomatism. alexstrekeisen.it
Greenschist and Blueschist Facies Metamorphism
This compound is known to occur in iron-rich metamorphic rocks belonging to both the greenschist and blueschist facies. arizona.edumuseum.wales The greenschist facies is characterized by the presence of actinolite (the intermediate member of the series) along with minerals like chlorite, albite, and epidote in mafic rocks. geoscienceworld.orgalexstrekeisen.it Actinolite, encompassing this compound in its compositional range, is considered an important indicator mineral of the greenschist facies. uni-hamburg.demindat.orgle-comptoir-geologique.com While actinolite is a common constituent in greenschists geologyin.commindat.org, this compound specifically is found in the iron-rich variants of these metamorphic rocks. arizona.edumuseum.wales
In the blueschist facies, characterized by high-pressure, low-temperature conditions, actinolite can also be a constituent, particularly in glaucophane schists, where it may be associated with minerals such as albite, chlorite, epidote, pumpellyite, lawsonite, and stilpnomelane. geoscienceworld.orgunipi.itmuseum.walestulane.edu this compound's presence in blueschist facies rocks is noted in iron-rich compositions subjected to these conditions. arizona.edumuseum.wales For instance, retrograde evolution in metabasites can lead to the late formation of ferro-actinolite in blueschist facies settings. copernicus.org
Metamorphosed Iron Formations and Associated Mineral Assemblages
Metamorphosed iron formations represent a significant environment for the formation of this compound. arizona.edugeoscienceworld.orgmuseum.waleswisc.edusmith.edu These rocks are inherently rich in iron, providing the necessary chemical composition for this compound crystallization during metamorphism. In these settings, this compound can be associated with a variety of other iron-rich and metamorphic minerals. Common associated minerals include cummingtonite (B1174272), quartz, magnetite, riebeckite, biotite, and hematite. arizona.edu Calcite and dolomite (B100054) can also be found in association with iron-rich members of the tremolite-ferro-actinolite series in metamorphosed iron formations. geoscienceworld.org Studies of ferro-actinolites from metamorphosed banded iron formations have indicated their formation under relatively low oxygen fugacity conditions, evidenced by their low Fe³⁺ content and coexistence with cummingtonite. arizona.edu
Skarn Mineralization and Contact Metamorphic Settings
This compound is also found in skarn deposits and contact metamorphic settings. arizona.edumindat.orgarizona.eduresearchgate.netusgs.govmdpi.comrruff.info Skarns are metasomatic rocks formed by chemical interaction between igneous intrusions and host rocks, typically carbonates. rruff.infosmith.edu In these environments, this compound can form as part of vein assemblages cutting Ca-Fe-Si tactites. arizona.edu Magnetite-bearing skarns are considered a main paragenetic environment for ferro-actinolite. mindat.org this compound can occur as a retrograde alteration mineral in skarn deposits researchgate.netusgs.govmdpi.com, replacing earlier formed minerals like pyroxene. usgs.gov The formation of this compound in skarns is often associated with hydrous, low-temperature, and relatively reducing conditions. rruff.info
Regional Metamorphism in Orogenic Belts
Regional metamorphism, which affects large volumes of rock over wide areas and is commonly associated with mountain-building processes (orogeny) and plate collision, can also lead to the formation of this compound. alexstrekeisen.itle-comptoir-geologique.comtulane.edugia.edu this compound is a product of low-grade regional metamorphism, particularly within the greenschist facies. unipi.ituni-hamburg.dele-comptoir-geologique.com In ferriginous (iron-rich) rocks subjected to regional metamorphic conditions, this compound can be present among other Fe-rich minerals at lower metamorphic grades. alexstrekeisen.ittulane.edu
Petrogenetic Pathways and Associated Rock Types
This compound's formation is intrinsically linked to the metamorphic transformation of pre-existing rocks, with its presence being indicative of specific pressure, temperature, and chemical conditions.
Formation in Metabasites and Mafic-Ultramafic Rock Suites
Metabasites, which are metamorphosed mafic igneous rocks (such as basalts and gabbros), and mafic-ultramafic rock suites are common protoliths for the formation of this compound and actinolite. geoscienceworld.orgmuseum.walesuni-hamburg.dealexstrekeisen.itmuseum.walescopernicus.orgwisc.edugouv.qc.carruff.info During low-grade regional or contact metamorphism of these rocks, amphiboles like actinolite and this compound can crystallize. unipi.itgeologyin.comle-comptoir-geologique.comgeologyistheway.com In metabasites, this compound can form as acicular or needle-like crystals, sometimes rimming or replacing earlier igneous pyroxene. museum.waleswisc.edu It is often found in association with other metamorphic minerals characteristic of the greenschist and blueschist facies, such as epidote, chlorite, quartz, and albite. wisc.edu The specific composition of the amphibole formed (tremolite, actinolite, or this compound) depends on the Fe/Mg ratio of the original rock and the metamorphic conditions. In Fe-rich metabasites, ferro-actinolite may form, but with increasing metamorphic grade and availability of Na and Al, it can be replaced by more aluminous amphiboles like ferro-pargasite. gouv.qc.carruff.info
Retrograde Metamorphic Products in Basic Igneous Rocks
This compound is a characteristic mineral formed during the retrograde metamorphism of basic igneous rocks, such as basalts and gabbros. wikipedia.orgnih.govle-comptoir-geologique.comwebmineral.comwikipedia.org Retrograde metamorphism is a process where minerals formed at higher temperatures and pressures are altered to assemblages stable at lower temperatures, often facilitated by the presence of hydrous fluids. le-comptoir-geologique.comwikipedia.org
In basic igneous rocks, this compound typically develops from the alteration of primary minerals like pyroxene. wikipedia.orgwikidata.org This alteration can occur through pneumatolytic action of residual water-enriched magmatic fluids, leading to the formation of a pale green amphibole known as uralite, which is often actinolitic in composition. wikidata.org this compound formation is favored in iron-rich protoliths undergoing greenschist or blueschist facies metamorphism. wikipedia.orgwebmineral.com Associated minerals in these retrograde assemblages can include chlorite, epidote, and albite. wikidata.orgwikipedia.org Under certain conditions in Fe-rich basic rocks, ferro-actinolite may be replaced by ferro-pargasite with increasing metamorphic grade. wikipedia.org
Occurrence as Inclusions within Other Mineral Phases (e.g., Quartz)
This compound frequently occurs as inclusions within other mineral phases, notably within quartz. These inclusions often manifest as needle-like or fibrous crystals. In green rutilated quartz, the characteristic green coloration is often attributed to the presence of dense, hair-like inclusions of Ca-Fe-rich amphiboles, with compositions closely approaching that of end-member ferro-actinolite.
Detailed research utilizing techniques such as electron probe microanalysis (EPMA) and Raman spectroscopy has confirmed the identification of these fibrous inclusions in green rutilated quartz as ferro-actinolite. Studies on green rutilated quartz from localities like Huanggangliang, Inner Mongolia, suggest that these ferro-actinolite inclusions formed during the later stages of quartz crystallization. Beyond quartz, this compound can also be found as needle-like green crystals forming solid inclusions in quartz within skarn environments. Other common solid inclusions found in quartz include rutile, chlorite, hematite, and pyrite.
Global Distribution and Noteworthy Localities for Academic Study
This compound is considered to be probably widespread, although comprehensive chemical analyses are not always available for all reported occurrences. webmineral.com Magnetite-bearing skarns represent a significant paragenetic environment for ferro-actinolite formation. Localities for minerals within the broader Actinolite-Ferro-actinolite Series are numerous globally. americanelements.com
Several localities are noteworthy for the occurrence of this compound and have been subjects of academic study:
Tal y Fan, Conway, North Wales, British Isles: this compound has been documented here as part of a low-grade metamorphic assemblage within a metabasite intrusion, forming needle-like crystals rimming pyroxene. This occurrence was significant as one of the first confirmed in the British Isles using electron microprobe data. wikipedia.org
Huanggangliang, Inner Mongolia: This locality is recognized for green rutilated quartz containing ferro-actinolite inclusions, which have been extensively studied using EPMA and Raman spectroscopy to understand their composition and formation.
Jackson County Iron Formation, Wisconsin, USA: This location is noted in chemical analysis data for ferro-actinolite. webmineral.com
Cumberland, Providence Co., Rhode Island, USA: Similar to the Jackson County Iron Formation, this locality is mentioned in conjunction with chemical analysis data for ferro-actinolite. webmineral.com
Prieska, Cape Province, South Africa: Ferro-actinolite from Prieska has been referenced in relation to X-ray powder diffraction data. mindat.orgwebmineral.com
Merry Widow mine, Vancouver Island, British Columbia, Canada: This locality is listed as a source of ferro-actinolite specimens.
Seriphos: this compound occurs here as inclusions in quartz within skarn deposits.
Other reported localities for actinolite and members of the series, where this compound may also be present, include Prince of Wales Island, Alaska (skarn); Carlés Mine, Spain (skarn); Alchuri, Pakistan (alpine veins); Gouverneur and Franklin, USA; Mt. Greiner and Untersulzbachtal, Austria; Zermatt, Switzerland; Snarum and Arendal, Norway; and the Ural Mountains, Russia.
Experimental and Theoretical Studies on Ferroactinolite Genesis and Stability
Hydrothermal Synthesis Experiments of Ferroactinolite (B579374) and its Series Members
The synthesis of this compound under controlled laboratory conditions provides crucial insights into its formation in nature. Hydrothermal experiments, which simulate the high-temperature, high-pressure aqueous environments of the Earth's crust, have been pivotal in understanding the genesis of this compound and related minerals in the tremolite-ferroactinolite series.
A notable study re-investigating the synthesis of this compound was conducted within the CaO-FeO-SiO₂-H₂O system. researchgate.net These experiments spanned a range of pressures from 2 to 10 kilobars (kbar) and temperatures from 420°C to 600°C. researchgate.net The oxygen fugacity (fO₂), a measure of the chemical availability of oxygen, was controlled using various buffering agents, including Nickel-Nickel Oxide (Ni-NiO), Cobalt-Cobalt Oxide (Co-CoO), and Iron-Magnetite (IM). researchgate.net
The highest yields of actinolite were achieved at a pressure of 2 kbar and a temperature of 420°C, under the relatively oxidizing conditions of the Ni-NiO buffer. researchgate.net It was observed that mechanically grinding and retreating the sample were important steps to increase the yield of the amphibole, although a complete 100% yield was not attained. researchgate.net This suggests that certain physical or chemical barriers may hinder the complete reaction to form this compound under these experimental conditions. researchgate.net
Analysis of the synthetic actinolite revealed a range of compositions, with calcium (Ca) content varying from 0.5 to 2.0 atoms per formula unit. researchgate.net An average composition of the synthetic actinolite was determined to be Ca₁.₆₇Fe₅.₃₃Si₈O₂₂(OH)₂. researchgate.net
| Parameter | Range/Value | Optimal Conditions for High Yield |
|---|---|---|
| Pressure | 2 to 10 kbar | 2 kbar |
| Temperature | 420°C to 600°C | 420°C |
| Oxygen Fugacity Buffers | Ni-NiO, Co-CoO, IM | Ni-NiO (relatively oxidizing) |
Determination of Upper-Thermal Stability Limits and Dehydration Reactions
Understanding the upper-thermal stability of this compound is critical for constraining the maximum temperature at which it can exist before breaking down into other minerals. Experimental studies have determined these limits by subjecting synthetic this compound to various pressures and temperatures and observing the resulting dehydration reactions.
Experimental reversals for the decomposition of this compound were successfully obtained over a pressure range of 1 to 5 kbar and temperatures between 500°C and 525°C, with the oxygen fugacity controlled by the Co-CoO buffer. researchgate.net The primary dehydration reaction defining the upper-thermal stability in these experiments is:
2 this compound ⇌ 4 Hedenbergite + 3 Fayalite + 5 Quartz + 2 Water researchgate.net
This reaction indicates that at its upper stability limit, this compound breaks down into a solid assemblage of hedenbergite, fayalite, and quartz, releasing water. researchgate.net
Further experiments conducted in the presence of grunerite and under the oxygen fugacity conditions of the iron-magnetite (IM) or wüstite-magnetite (WM) buffers allowed for a direct comparison of the stability of this compound with that of Ca-saturated grunerite. researchgate.net The decomposition reaction for grunerite is:
2 Grunerite ⇌ 7 Fayalite + 9 Quartz + 2 Water researchgate.net
These comparative experiments revealed that the stability limit of grunerite is 20°C to 60°C higher than that of this compound. researchgate.net Some studies have suggested that under constrained oxygen fugacity conditions using the iron-magnetite buffer, the upper thermal stability limit of actinolite is around 460°C. researchgate.net Another investigation experimentally constrained the thermal stability of actinolite to be between approximately 350°C and 480°C at a maximum of 2 kbar pressure, noting that above this pressure, actinolite is replaced by grunerite. researchgate.net
Phase Equilibria and Reaction Pathways Involving this compound
The stability of this compound is intrinsically linked to the presence of other minerals and the prevailing chemical conditions, particularly oxygen fugacity. The study of phase equilibria helps to map out the reaction pathways that lead to the formation or decomposition of this compound.
As established in the determination of its upper-thermal stability, the equilibrium between this compound and the assemblage of hedenbergite, fayalite, quartz, and water is a key reaction. researchgate.net The direction of this reaction is dependent on the pressure and temperature conditions. The presence of these minerals together in a rock can therefore act as an indicator of the physical conditions it has experienced.
Oxygen fugacity is a critical parameter controlling the stability of iron-bearing minerals like this compound. Different oxygen buffers are used in experiments to simulate the range of oxidation states found in geological settings. The synthesis and stability experiments on this compound have utilized buffers such as Ni-NiO, Co-CoO, and IM to control the fO₂. researchgate.net The highest yields in synthesis were obtained under the relatively oxidizing conditions of the Ni-NiO buffer. researchgate.net The choice of buffer can significantly influence the stability field and the breakdown products of this compound. For instance, experiments using the iron-magnetite buffer showed a lower thermal stability limit for actinolite compared to early unbuffered experiments. researchgate.net
The stability of this compound is best represented on phase diagrams for the Ca-Fe-Si-H₂O system. These diagrams, constructed from experimental data, illustrate the pressure-temperature fields where this compound is the stable phase relative to other mineral assemblages. The re-investigation of this compound stability has provided crucial data for refining these diagrams. researchgate.net The study indicates that the reaction involving the breakdown of this compound to hedenbergite, fayalite, quartz, and water is metastable at all geologically relevant pressures. researchgate.net Instead, a different reaction is proposed to define the stable upper limit of this compound:
7 this compound ⇌ 14 Hedenbergite + 3 Grunerite + 4 Quartz + 4 Water researchgate.net
This highlights the complexity of phase relationships and the importance of considering all relevant phases in the system.
Thermodynamic Modeling of this compound Stability and Properties
Thermodynamic modeling complements experimental studies by providing a theoretical framework to predict the stability and properties of minerals. By analyzing the experimental reversal data for the decomposition of this compound, thermodynamic properties such as standard entropy (S°) and enthalpy of formation (Hf°) can be derived.
Based on the experimental reversals of the reaction: 2 this compound ⇌ 4 Hedenbergite + 3 Fayalite + 5 Quartz + 2 Water, and modeling the miscibility gap between actinolite and grunerite as a regular solution, best-fit values for the thermodynamic properties of pure this compound were determined. researchgate.net
| Property | Value |
|---|---|
| Standard Entropy (S°) | 696.4 J/K·mol |
| Enthalpy of Formation (Hf°) | -10,518.2 kJ/mol |
Data derived from thermodynamic analysis of experimental reversals. researchgate.netresearchgate.net
These thermodynamic data are essential for calculating phase diagrams and modeling geological processes involving this compound. They allow for the extrapolation of experimental data to a wider range of geological conditions and help in understanding the complex phase relationships in natural rock systems. researchgate.net
Derivation of Standard State Thermodynamic Data (S°, Hf°)
The determination of standard state thermodynamic data, specifically the standard entropy (S°) and standard enthalpy of formation (Hf°), for this compound is crucial for modeling its stability in various geological environments. These values are primarily derived from experimental studies that investigate the phase equilibria of the mineral.
Historically, the experimental reversals on the breakdown of this compound conducted by Ernst (1966) have been the foundational data from which its thermodynamic properties were derived by subsequent compilations, such as those by Berman (1988), Gottschalk (1997), and Holland and Powell (1998). researchgate.net
More recent re-investigations have refined these values. Through a thermodynamic analysis of experimental reversals, best-fit values for the standard entropy and enthalpy of formation for pure this compound [Ca₂Fe₅Si₈O₂₂(OH)₂] have been derived. researchgate.netresearchgate.net A study performing experimental reversals on the decomposition of this compound to hedenbergite, fayalite, quartz, and water yielded the values presented in the table below. researchgate.netresearchgate.net
| Thermodynamic Property | Derived Value | Unit |
|---|---|---|
| Standard Entropy (S°) | 696.4 | J/K·mol |
| Standard Enthalpy of Formation (Hf°) | -10,518.2 | kJ/mol |
These derivations are essential for calculating the positions of reaction boundaries in pressure-temperature space and for understanding the mineral's stability relative to other phases. researchgate.net
Analysis of Internal Consistency in Experimental Reversals
The reliability of derived thermodynamic data is contingent upon the internal consistency of the experimental results from which they are calculated. Experimental reversals, where a reaction is demonstrated to proceed in both the forward and reverse directions under specific pressure-temperature (P-T) conditions, are the standard for determining equilibrium boundaries. researchgate.net
A re-investigation of this compound's stability involved experimental reversals on the reaction:
2 this compound ⇌ 4 Hedenbergite + 3 Fayalite + 5 Quartz + 2 H₂O researchgate.netresearchgate.net
These experiments were conducted over a range of 1 to 5 kbar and 500° to 525°C. researchgate.netresearchgate.net A critical aspect of this analysis was the consideration of the potential metastability of the this compound breakdown reaction with respect to reactions involving the iron-rich amphibole, grunerite [Fe₇Si₈O₂₂(OH)₂]. researchgate.netresearchgate.net Experimental studies have shown that grunerite possesses a higher thermal stability than this compound. researchgate.netresearchgate.net This observation, combined with Schreinemakers analysis, suggests that the this compound breakdown boundary studied by Ernst (1966) may be entirely metastable. researchgate.netresearchgate.net
To ensure internal consistency, a thermodynamic analysis of the experimental reversals for the this compound decomposition was performed, which also modeled the miscibility gap between actinolite and grunerite. researchgate.netresearchgate.net This comprehensive approach, which accounts for the stability of related phases, leads to a more robust and internally consistent thermodynamic dataset for this compound. researchgate.netresearchgate.net
Application of Activity-Composition Models (e.g., Ideal Ionic Models)
In natural systems, minerals rarely exist as pure end-members and instead form solid solutions. To apply experimental data from pure systems to complex natural rocks, activity-composition (a-X) models are employed. carleton.edu These models relate the thermodynamic activity of a mineral end-member to its mole fraction in a solid solution. carleton.edu
For the this compound-grunerite system, a key consideration is the miscibility gap between the two amphiboles. The non-ideal mixing between these end-members has been modeled using a regular solution model. researchgate.netresearchgate.net In this model, an interaction parameter (W) accounts for the excess energy of mixing. A thermodynamic analysis of experimental data yielded a value of W = 15.3 kJ for the miscibility gap between actinolite and grunerite. researchgate.netresearchgate.net
Such thermodynamic modeling of stability-composition relationships for amphiboles within the Ca-Mg-Fe²⁺ compositional space is crucial. oup.com These models integrate a wide array of experimental and thermodynamic data, including information on cation ordering and compositions of coexisting natural amphibole assemblages. oup.com The general principle is that as a mineral becomes more diluted in a solid solution (its mole fraction decreases), its activity is reduced, which tends to expand its stability field to different pressure and temperature conditions. carleton.edu
Petrogenetic Implications from Experimental Data
Experimental data on the stability and phase relations of this compound provide fundamental constraints on the conditions under which it forms and persists in rocks. These data are essential for interpreting the geological history of metamorphic terranes.
Influence of Bulk-Rock Composition on Amphibole Stability
The formation and stability of this compound are strongly dependent on the bulk composition of the host rock. pierrelanari.comscholaris.ca The most critical factors are a high ratio of iron to magnesium and a low abundance of aluminum and sodium. geoscienceworld.org The natural occurrence of this compound is restricted primarily to metamorphosed iron formations, where the bulk chemistry is appropriately enriched in iron and silica (B1680970) and poor in alumina. geoscienceworld.org
Experimental studies have quantified the effect of composition on amphibole stability. For instance, in the tremolite-ferroactinolite series, increasing the iron content systematically decreases the thermal stability of the amphibole. oup.com This means that for a given pressure, a this compound-rich amphibole will break down at a lower temperature than a magnesium-rich tremolite. oup.comgeoscienceworld.org The presence of other components in the rock, such as Al₂O₃ and Na₂O, promotes the formation of hornblende-type amphiboles rather than members of the tremolite-ferroactinolite series. oup.com Therefore, the bulk-rock composition, particularly the molar ratios of Fe/Mg, Ca, Al, and Na, is the primary control determining whether this compound will be a stable phase in a metamorphic mineral assemblage. scholaris.ca
Pressure-Temperature (P-T) Conditions of Formation
Experimental studies have constrained the pressure-temperature (P-T) stability field of this compound. The upper thermal stability limit is defined by its decomposition to an assemblage of clinopyroxene, olivine (B12688019), and quartz. researchgate.netuchicago.edu
Early experiments determined the stability of this compound to be around 460°C at 1 kbar, while other studies suggested a higher limit of about 570°C at the same pressure. researchgate.net A re-investigation involving experimental reversals constrained the breakdown reaction between 500°C and 525°C in the pressure range of 1 to 5 kbar. researchgate.net At pressures above 2 kbars, actinolite can be replaced by grunerite, indicating a pressure sensitivity to its stability field. researchgate.net The lowest temperature at which iron-rich actinolite is stable was determined to be approximately 375°C ± 10°C at 1 kbar water pressure. uchicago.edu
The table below summarizes key experimental results on the stability of this compound and related actinolites.
| Pressure (kbar) | Temperature (°C) | Composition | Notes | Reference |
|---|---|---|---|---|
| 1 | ~460 | This compound | Upper thermal stability (breakdown) | researchgate.net |
| 1 | ~570 | This compound | Upper thermal stability (breakdown) | researchgate.net |
| 1 | >570 | Iron-rich Actinolite | Decomposes to hedenbergite + olivine + quartz | uchicago.edu |
| 1-5 | 500-525 | This compound | Experimental reversals on breakdown reaction | researchgate.net |
| 1 | 375 ± 10 | Mg₂₅Fe₇₅ Actinolite | Lowest stability point | uchicago.edu |
| >2 | - | Actinolite | Replaced by grunerite | researchgate.net |
These experimental P-T constraints are vital for geothermobarometry, allowing petrologists to estimate the peak metamorphic conditions experienced by rocks containing this compound. geoscienceworld.org Its presence is generally indicative of low- to medium-grade metamorphism under reducing conditions. geoscienceworld.org
Solid Solution and Chemical Variation Within the Tremolite Actinolite Ferroactinolite Series
Mechanism of Mg-Fe²⁺ Substitution and its Effects on Crystal Chemistry
The substitution of Fe²⁺ for Mg in the tremolite-actinolite-ferroactinolite series is largely complete, meaning that minerals with compositions spanning the range from pure tremolite (Mg-rich) to pure ferroactinolite (B579374) (Fe²⁺-rich) can exist. tulane.edutulane.edualexstrekeisen.it This substitution primarily affects the dimensions of the unit cell and the optical properties of the minerals in the series. rruff.infogeoscienceworld.org As Fe²⁺ is larger than Mg, increasing Fe²⁺ content generally leads to an increase in unit-cell parameters, particularly the 'a', 'b', and cell volume. geoscienceworld.orgresearchgate.net The change in 'c' with ferro-actinolite substitution is modeled with a linear function, while changes in 'a', 'b', and cell volume are modeled with quadratic functions. geoscienceworld.orgresearchgate.net
The distribution of Fe²⁺ and Mg across the M1, M2, and M3 octahedral sites can show some preference, although these preferences are reported to be small in the actinolite series. arizona.edu Studies have suggested that Fe²⁺ may slightly favor the M1 site over M3. arizona.edu The site preference between M2 and M3, and potentially between M1 and M2, may undergo a reversal with heat treatment. arizona.edu The ratio of Fe²⁺ to Mg on the M4 site is difficult to determine accurately, but refinements indicate it is larger than on other M sites, similar to cummingtonite-grunerite. arizona.edu
The Mg-Fe²⁺ substitution also significantly influences the optical properties, such as refractive indices and birefringence. geoscienceworld.org Refractive indices and density tend to increase approximately linearly with increasing iron content. geoscienceworld.org
Interactive Table 1: Effect of Fe²⁺ Substitution on Unit-Cell Parameters (End-member values)
| Mineral | a (Å) | b (Å) | c (Å) | Volume (ų) |
| Tremolite | 9.841 ± 0.003 | 18.055 ± 0.004 | 5.278 ± 0.001 | 906.6 ± 0.5 |
| This compound | 10.021 ± 0.011 | 18.353 ± 0.018 | 5.315 ± 0.003 | 944 ± 2 |
*Data based on regressions of experimental data. geoscienceworld.orgresearchgate.net
Interactive Table 2: Effect of Fe²⁺ Substitution on Refractive Indices (Predicted end-member values)
| Mineral | nα | nβ | nγ |
| Tremolite | 1.602 ± 0.001 | 1.621 ± 0.001 | 1.631 ± 0.001 |
| This compound | 1.661 ± 0.005 | 1.692 ± 0.004 | 1.700 ± 0.003 |
*Data based on regressions of experimental data. geoscienceworld.orgresearchgate.net
Miscibility Gaps and Solvus Relations
While the tremolite-actinolite-ferroactinolite series exhibits extensive solid solution, miscibility gaps can exist between different amphibole series, particularly between calcic amphiboles (like the actinolite series) and Fe-Mg amphiboles (like the cummingtonite-grunerite series). alexstrekeisen.itwikipedia.orgrruff.info These gaps indicate conditions where a single homogeneous amphibole phase is not stable, and two distinct amphibole phases with different compositions will coexist. rruff.info
A miscibility gap between actinolite and grunerite has been discussed in the literature. alexstrekeisen.itresearchgate.net Experimental studies and thermodynamic modeling have been used to investigate this gap. researchgate.netresearchgate.net The calculated miscibility gap between grunerite and ferro-actinolite, using regular solution theory, indicates a range of compositions that are unstable under certain temperature and pressure conditions. researchgate.net Coexisting pairs of grunerite-ferroactinolite are found in some rocks, providing evidence for this solvus. alexstrekeisen.it
The presence of other elements and coupled substitutions can influence the size and position of these miscibility gaps. geoscienceworld.orgajsonline.org
Coupled Cation Substitutions and Their Impact on Compositional Range
Tschermakitic Substitution (Al for Si, Al for Mg/Fe)
The tschermakitic substitution is a common coupled substitution in amphiboles, involving the replacement of silicon (Si) in the tetrahedral site (T site) by aluminum (Al), coupled with the substitution of Al for Mg or Fe²⁺ in the octahedral sites (Y or C sites). rruff.infotulane.edualexstrekeisen.it This can be represented generally as Si⁴⁺ + (Mg, Fe²⁺)²⁺ ↔ Al³⁺ + Al³⁺. This substitution leads towards more aluminous amphibole compositions, bridging the gap between the tremolite-actinolite-ferroactinolite series and the hornblende series. geoscienceworld.orgwikipedia.org The extent of tschermakite substitution can be correlated with changes in unit-cell parameters and optical properties, and there are indications of discontinuities related to increased tschermakite substitution in the actinolite-ferroactinolite range. geoscienceworld.orgresearchgate.netnist.gov
Edenitic Substitution (Na in A site, Al for Si)
The edenitic substitution involves the incorporation of sodium (Na) into the A site (a large interstitial site in the amphibole structure) coupled with the substitution of aluminum (Al) for silicon (Si) in the tetrahedral site. rruff.infotulane.edu This can be represented as □ + Si⁴⁺ ↔ Na⁺ + Al³⁺, where □ represents a vacancy in the A site. rruff.infotulane.edu This substitution also moves the composition towards hornblende. geoscienceworld.orgalexstrekeisen.it Natural tremolite-ferroactinolites typically show only minor replacement of Ca by Na, likely reflecting limited solid solution with alkali amphiboles at moderate temperatures. geoscienceworld.org
Cummingtonite-Grunerite Component in Solid Solution
There is evidence suggesting the presence of a cummingtonite-grunerite component in solid solution within the actinolite series. rruff.infoarizona.edu The cummingtonite-grunerite series has the general formula (Mg, Fe²⁺)₇Si₈O₂₂(OH)₂, differing from the calcic amphiboles by having (Mg, Fe²⁺) in the B site (M4) instead of calcium (Ca). tulane.edutulane.edualexstrekeisen.it The substitution of (Fe, Mg, Mn) for Ca in the B site represents the cummingtonite-grunerite exchange component. rruff.info While there are miscibility gaps between the calcic amphiboles and the cummingtonite-grunerite series, a limited amount of solid solution can occur. alexstrekeisen.itwikipedia.orggeoscienceworld.org The presence of a cummingtonite (B1174272) component in tremolite can result in a decrease in unit-cell volume and a decrease in the beta angle. arizona.edu
Compositional Zoning in this compound Crystals and its Petrogenetic Significance
Compositional zoning in amphibole crystals, including this compound, is a common feature and can provide valuable insights into the conditions and processes during their formation and subsequent history. rruff.infogouv.qc.ca Zoning patterns reflect variations in the chemical environment or changes in temperature and pressure during crystal growth or reequilibration. rruff.info
In the tremolite-actinolite-ferroactinolite series, zoning often involves variations in the Mg and Fe²⁺ content, reflecting changes in the Fe/Mg ratio of the surrounding fluid or melt. mdpi.com Other elements involved in coupled substitutions, such as Al and Na, can also show zoning. arizona.edugouv.qc.ca
The study of compositional zoning, particularly the trends between different amphibole compositions like ferro-actinolite and ferro-pargasite, can define reaction pathways and indicate the nature of metasomatic or metamorphic processes. gouv.qc.carruff.info For example, trends showing coupled substitutions like tschermakitic and edenitic components can reveal how actinolite transforms into hornblende under certain conditions. gouv.qc.ca Irregular patchy intergrowths observed in some amphiboles are interpreted as exsolution products, indicating a history of cooling and reequilibration after initial crystallization at higher temperatures. rruff.info
Interactive Table 3: Example of Chemical Variation in the Tremolite-Actinolite Series (Selected data from a study)
| Sample ID | Mg/(Mg+Fe²⁺) | FeOt (wt%) | Al₂O₃ (wt%) |
| #21 | ~1.0 | 0 | 0 |
| (Tremolite) | |||
| Sample A | 0.75 | 5.27 | - |
| Sample B | 0.55 | 10.12 | - |
| #17 | ~0.41 | 13.16 | - |
| (Fe-rich Actinolite) |
*Note: Data is illustrative and represents compositional variation within the series. Actual values would depend on specific sample analyses. mdpi.com
Advanced Analytical and Spectroscopic Characterization Methodologies
Electron Microscopy Techniques for Microstructural and Compositional Analysis
Electron microscopy techniques are fundamental for visualizing the morphology and determining the chemical composition of ferroactinolite (B579374) at high spatial resolution.
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS)
Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) is a widely used technique for the preliminary characterization and chemical analysis of minerals in the tremolite-ferro-actinolite series mdpi.commdpi.commetrology-journal.orgusgs.govepa.govcdc.gov. SEM provides high-resolution images of the mineral's surface morphology, allowing for the observation of crystal habit, such as fibrous or prismatic forms rruff.infosmith.edu.
EDS analysis, performed in conjunction with SEM, provides semi-quantitative to quantitative elemental analysis by detecting the characteristic X-rays emitted from the sample when bombarded by the electron beam mdpi.comsmith.edurruff.info. This allows for the determination of the major element composition, including the crucial Mg and Fe content, which is used to classify minerals within the tremolite-actinolite-ferroactinolite series based on the Mg/(Mg + Fe²⁺) ratio mdpi.commdpi.commindat.org. Studies have utilized SEM-EDS to analyze the chemical composition of amphibole samples, reporting weight percentages of various oxides and calculating atomic proportions mdpi.comsmith.edu. For instance, SEM-EDS analysis of samples in the tremolite-ferro-actinolite series has shown a range of iron concentrations, from minor amounts in tremolite to higher levels in actinolite and ferro-actinolite mdpi.com.
Representative Compositions of Investigated Amphiboles Obtained by SEM-EDS mdpi.com:
| Sample ID | Mineral Name | FeOt (wt%) | Al₂O₃ (wt%) | Cr₂O₃ (wt%) |
| #21 | Tremolite | Up to 3.26 | Up to 3.68 | - |
| Actinolite Samples | Actinolite | 5.27–13.16 | - | Up to 0.80 |
Note: FeOt represents total iron expressed as FeO.
SEM-EDS can also reveal compositional variations within individual crystals, such as zoning arizona.edu. While SEM-EDS provides valuable compositional information, it is often used as a preliminary technique, and more precise quantitative analysis may require other methods like Electron Microprobe Analysis (EMPA) mdpi.commindat.org.
Transmission Electron Microscopy (TEM) for High-Resolution Imaging and Defect Analysis
Transmission Electron Microscopy (TEM) offers significantly higher resolution compared to SEM, enabling the detailed examination of the internal structure, morphology, and crystallographic defects in this compound fibers metrology-journal.orgcdc.govnih.govresearchgate.nettandfonline.comcore.ac.uk. TEM can provide images at the nanoscale, revealing features such as exsolution lamellae and chain-multiplicity faults that are not visible with SEM researchgate.netgeoscienceworld.org.
Quantitative TEM analysis, often coupled with EDS or Analytical Electron Microscopy (AEM), allows for the determination of the composition of very fine fibers and particles metrology-journal.orgnih.govtandfonline.com. This is particularly important for characterizing fibrous forms of this compound, which may have different compositions or structural characteristics compared to their massive counterparts nih.govresearchgate.net. Studies have used TEM to analyze the size and concentration of retained fibers in biological samples, demonstrating the ability of this compound fibers to undergo longitudinal splitting in vivo, leading to an increase in the number of thin fibers nih.gov. High-resolution TEM (HRTEM) can provide lattice images, offering insights into the molecular structure and the presence of surface features tandfonline.comgeoscienceworld.org.
TEM investigations have been used to study the morphology and crystallinity of actinolite asbestos, providing images of fibers at different magnifications and electron diffraction patterns for crystallographic identification core.ac.uk.
Electron Microprobe Analysis (EMPA) for Precise Quantitative Chemical Analysis
Electron Microprobe Analysis (EMPA), also known as Wavelength-Dispersive X-ray Spectroscopy (WDS), is considered a highly accurate technique for precise quantitative chemical analysis of minerals like this compound arizona.edurruff.infoarizona.edumindat.orgresearchgate.netmuseum.walesrruff.inforesearchgate.netrsc.org. EMPA utilizes WDS detectors, which offer higher spectral resolution and lower detection limits compared to EDS, allowing for more accurate determination of elemental concentrations, including minor and trace elements rruff.inforesearchgate.net.
EMPA is particularly valuable for determining the detailed chemical composition required for the precise classification of amphiboles within the tremolite-actinolite-ferroactinolite series and for calculating mineral formulas rruff.infomindat.orgrsc.org. It allows for the accurate determination of the Mg/(Mg + Fe²⁺) ratio and the content of other substituting cations in the different crystallographic sites arizona.edu.
Studies employing EMPA on the tremolite-actinolite-ferroactinolite series have provided detailed chemical data, including the concentrations of Si, Al, Fe, Mg, Ca, Na, K, Mn, Ti, and Cr rruff.infoarizona.edu. This data is essential for understanding the solid solution behavior and the factors influencing compositional variations within the series rruff.info. EMPA has been used to analyze zoned amphiboles, revealing variations in Mn content between core and rim arizona.edu.
Example EMPA Data for this compound arizona.edurruff.info:
| Element | Weight % |
| Ca | - |
| Na | - |
| K | - |
| Fe²⁺ | - |
| Mg | - |
| Fe³⁺ | - |
| Ti | - |
| Mn | - |
| Al | - |
| Si | - |
| O | - |
| H | - |
Note: Specific weight percentages vary depending on the sample. The ideal chemistry provides the elemental components.
EMPA data is often used in conjunction with other techniques, such as X-ray diffraction and Mössbauer spectroscopy, for a comprehensive crystal-chemical characterization researchgate.netarizona.edu.
Vibrational Spectroscopic Techniques for Structural and Compositional Insights
Vibrational spectroscopy techniques, such as Raman and FTIR, provide information about the molecular vibrations within the this compound structure, offering insights into its composition, bonding, and cation ordering.
Raman Spectroscopy for Mg/(Mg + Fe²⁺) Ratio Determination and Structural Bonding Characterization
Raman spectroscopy is a non-destructive technique that provides characteristic spectra based on the inelastic scattering of light by molecular vibrations mdpi.commdpi.commdpi.com. It is a valuable tool for the identification and characterization of amphiboles, including this compound rruff.infomdpi.commdpi.comnih.govusra.eduresearchgate.net.
Raman spectroscopy can be used to estimate the Mg/(Mg + Fe²⁺) ratio in the tremolite-ferro-actinolite series mdpi.commdpi.comusra.eduresearchgate.net. Specific Raman bands, particularly in the low-wavenumber region (100-1100 cm⁻¹), are sensitive to the Mg-Fe substitution in the crystal structure mdpi.commdpi.comusra.edu. The position of the main Si-O-Si symmetric stretching mode, typically around 675 cm⁻¹ in tremolite, downshifts towards lower wavenumbers as the Fe²⁺ content increases towards this compound mdpi.commdpi.comusra.edu. This systematic shift allows for the development of calibration curves or linear relationships to estimate the Mg/(Mg + Fe²⁺) ratio directly from the Raman spectrum mdpi.commdpi.comusra.eduresearchgate.net.
Relationship between Raman Shift and Composition (Example) mdpi.comresearchgate.net:
| Mineral Name | Approximate Si-O-Si Symmetric Stretching Band Position (cm⁻¹) | Mg/(Mg + Fe²⁺) Ratio (X) |
| Pure Tremolite | 675 | 1.0 |
| Fe-rich Actinolite (border with ferro-actinolite) | 667 | 0.5 |
Note: A linear relationship X = 0.066 × (ν - 659.3) has been proposed, where ν is the wavenumber of the main A_g band. mdpi.comresearchgate.net
Raman spectroscopy also provides information about other structural bonding characteristics and cation distributions within the amphibole structure mdpi.commdpi.comusra.edu. Bands in the high-wavenumber region (3500-3800 cm⁻¹) correspond to the stretching vibrations of the hydroxyl (OH) groups, and their positions and intensities are influenced by the cations occupying the adjacent octahedral sites mdpi.comarizona.edumdpi.comusra.edu. Analysis of the OH stretching bands can provide additional constraints on the Mg and Fe distribution mdpi.comarizona.eduusra.edu.
Raman microscopy allows for spatially resolved analysis, enabling the study of compositional zoning within individual crystals mdpi.comresearchgate.net. Raman databases are valuable resources for the identification of amphiboles based on their spectral fingerprints rruff.infomdpi.comrruff.infonih.gov.
Fourier Transform Infrared (FTIR) Spectroscopy for Hydroxyl Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is another vibrational spectroscopic technique used to study the structural and compositional features of this compound, particularly focusing on the hydroxyl (OH) groups rruff.infoarizona.edumdpi.comgeoscienceworld.orggeoscienceworld.org. FTIR spectroscopy measures the absorption of infrared light by molecular vibrations.
The OH stretching region (typically 3600-3750 cm⁻¹) in the FTIR spectrum of amphiboles is highly sensitive to the local cationic environment around the hydroxyl group arizona.edumdpi.comgeoscienceworld.org. Different combinations of cations (Mg, Fe²⁺, Fe³⁺, Al) in the adjacent octahedral sites (M1, M2, M3) lead to distinct absorption bands arizona.edumdpi.comgeoscienceworld.org. Analysis of the number, positions, and intensities of these bands can provide information about the cation ordering and the relative proportions of different cation configurations around the OH site arizona.edumdpi.comgeoscienceworld.org.
For this compound, which is rich in Fe²⁺, the FTIR spectrum in the OH region will show bands characteristic of Fe-OH vibrations mdpi.comgeoscienceworld.org. Comparisons with the spectra of tremolite (Mg-rich) and actinolite (intermediate Mg-Fe) highlight the systematic changes in the OH stretching bands with increasing Fe content arizona.edumdpi.com. For example, the intensity of bands related to Fe-bearing configurations increases with higher Fe²⁺ content mdpi.com.
FTIR spectroscopy can complement Raman spectroscopy and electron probe analysis by providing specific information about the hydrogen environment and cation site occupancies related to the OH groups arizona.edu. It is a valuable tool for crystal-chemical studies of amphiboles mdpi.com.
Typical FTIR OH-Stretching Band Assignments in Calcic Amphiboles arizona.edumdpi.comgeoscienceworld.org:
| Band Position (cm⁻¹) | Assignment (Cation Configuration around OH) |
| ~3670-3675 | MgMgMg-OH |
| ~3660 | MgMgFe²⁺-OH |
| ~3640-3650 | MgFe²⁺Fe²⁺-OH |
| Lower wavenumbers | Fe²⁺Fe²⁺Fe²⁺-OH |
FTIR spectroscopy can be performed on powdered samples or single crystals mdpi.com.
X-ray Diffraction (XRD) Techniques for Crystal Structure Refinement
X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure of minerals like this compound. By analyzing the diffraction pattern produced when X-rays interact with the crystalline material, researchers can obtain information about the unit cell dimensions, space group symmetry, and atomic positions within the crystal lattice esrf.fr.
Powder X-ray Diffraction (XRPD) and Rietveld Refinement for Cell Parameters and Site Scattering
Powder X-ray Diffraction (XRPD) is widely used for the characterization of polycrystalline samples of this compound. In XRPD, a sample is ground into a fine powder, and the diffraction pattern is recorded as a function of the scattering angle (2θ) esrf.fr. This pattern provides a unique fingerprint of the crystalline phases present.
Rietveld refinement is a powerful method used in conjunction with XRPD data to refine crystal structure parameters. esrf.frgsconlinepress.com. This technique involves fitting a calculated diffraction pattern to the observed pattern by adjusting parameters such as unit cell dimensions (a, b, c, and β for monoclinic this compound), atomic coordinates, site occupancy factors (s.o.f.), and thermal displacement parameters esrf.frgsconlinepress.com. For this compound, Rietveld refinement of XRPD data allows for precise determination of its unit cell parameters smith.edurruff.info. Studies on the tremolite-actinolite-ferroactinolite series have shown systematic relationships between cell parameters and chemical composition, particularly the Mg/(Mg+Fe²⁺) ratio researchgate.netgeoscienceworld.org.
Furthermore, Rietveld refinement can provide information on site scattering values, which are related to the electron density at specific atomic positions within the crystal structure core.ac.ukresearchgate.net. These values can be compared with those calculated from the known chemical composition to validate the structural model and infer cation distribution among different crystallographic sites core.ac.ukresearchgate.net. For instance, refinements have shown agreement between refined site scattering values and those calculated from chemical analyses for actinolite samples, providing insights into the distribution of cations like Mg, Fe, Al, Mn, Ni, and Cr in the M sites core.ac.ukresearchgate.net.
Research findings indicate that cell dimensions, such as volume, expand with an increase in the Fe/Mg ratio in the actinolite series, following a pattern similar to thermal expansion geoscienceworld.org. Studies have also explored the relationship between cell parameters and the substitution of elements like aluminum researchgate.net.
Synchrotron X-ray Powder Diffraction
Synchrotron X-ray Powder Diffraction utilizes high-intensity, high-resolution X-rays produced by a synchrotron facility. This technique offers several advantages over conventional XRPD, including improved peak resolution and higher signal-to-noise ratios, which are beneficial for studying complex structures or samples with small crystallite sizes researchgate.net.
High-resolution synchrotron XRPD data has been employed to refine the crystal structure of actinolite samples, providing detailed information about cation distribution and structural parameters researchgate.netcore.ac.ukresearchgate.net. These studies have confirmed that the refined crystal structure and cation distribution are consistent with findings from previous research on the tremolite-actinolite-ferroactinolite series researchgate.netcore.ac.ukresearchgate.net. Synchrotron XRPD is particularly useful for accurately determining unit cell parameters and investigating subtle structural variations related to compositional changes or ordering of cations researchgate.net.
Mössbauer Spectroscopy for Iron Oxidation State and Site Occupancy Determination
⁵⁷Fe Mössbauer spectroscopy is a powerful, non-destructive technique specifically sensitive to the local chemical and magnetic environment of iron atoms in a material unimore.itosti.gov. For this compound, which contains significant amounts of iron, Mössbauer spectroscopy is invaluable for determining the oxidation state of iron (Fe²⁺ and Fe³⁺) and its distribution among the different crystallographic sites smith.eduunimore.itgeoscienceworld.org.
Mössbauer spectra of iron-bearing amphiboles typically consist of quadrupole-split doublets, with the parameters (isomer shift and quadrupole splitting) providing information about the valence state, coordination environment, and distortion of the iron sites osti.govminsocam.org. By fitting the spectrum to multiple doublets, researchers can quantify the relative proportions of Fe²⁺ and Fe³⁺ and assign them to specific crystallographic sites, such as the M1, M2, M3, and M4 sites in the amphibole structure geoscienceworld.orgminsocam.org.
Studies using Mössbauer spectroscopy on the actinolite series, including this compound, have provided crucial data on iron site preferences geoscienceworld.orgarizona.edu. For example, Mössbauer spectra have been resolved into multiple ferrous doublets corresponding to Fe²⁺ in the M1, M2, and M3 positions geoscienceworld.org. This has allowed for the calculation of Fe²⁺ site occupancies for these sites geoscienceworld.org. Ferric doublets have also been resolved, enabling the determination of the Fe³⁺/total Fe ratio, which has shown good agreement with chemical analyses geoscienceworld.org.
Research findings indicate that in actinolite, Fe²⁺ ions are generally disordered over the M1, M2, and M3 sites researchgate.netcore.ac.uk. Some studies suggest a slight preference for Fe²⁺ in M1 over M3 and M2 geoscienceworld.org. Fe³⁺, when present in minor amounts, has been reported to be ordered at the M2 site in some actinolite samples researchgate.netcore.ac.ukresearchgate.net. Mössbauer spectroscopy has also been used to study the effects of heat treatment on Fe-Mg ordering in the actinolite series, revealing changes in site preferences at elevated temperatures geoscienceworld.orgarizona.edu.
Data from Mössbauer spectroscopy is often combined with data from other techniques, such as electron microprobe analysis (EMPA) and Rietveld refinement, to provide a comprehensive understanding of the crystal chemistry and cation distribution in this compound researchgate.netcore.ac.uk. This multi-analytical approach allows for more accurate determination of site occupancies and validation of structural models researchgate.netcore.ac.uk.
Here is a table summarizing some representative data points related to cell parameters and iron site occupancy in the actinolite-ferroactinolite series, as discussed in the search results:
| Sample Type / Compositional Range | Technique Used | Relevant Findings / Data | Source Index |
| Actinolite (Aurina Valley) | Synchrotron XRPD, Rietveld, Mössbauer | Refined cell volume: 910.29 ų. Fe²⁺ disordered over M1, M2, M3. Fe³⁺ ordered at M2 (13% of Fetot). Mg/(Mg+Fe) ratio (Rietveld): 0.84. | researchgate.netcore.ac.ukresearchgate.net |
| Tremolite-Actinolite-Ferroactinolite Series | XRPD | Cell dimensions expand with increasing Fe/Mg ratio. | researchgate.netgeoscienceworld.org |
| Actinolite Series | Mössbauer | Fe²⁺ site preferences: M1 > M3 ≥ M2. Fe³⁺ can be distributed over several sites. | geoscienceworld.org |
| Tremolite-Actinolite Series (Heat-treated) | Mössbauer, Single-crystal XRD | Changes in Fe-Mg site preferences with temperature. Fe²⁺ strongly favors M4 over M2 and slightly favors M1+M3 over M2 in synthetic/natural samples. | geoscienceworld.orgarizona.edu |
| This compound (End-member, extrapolated) | XRPD | Estimated cell volume: 942.8 ų geoscienceworld.org, 944 ± 3 ų researchgate.net. | researchgate.netgeoscienceworld.org |
Conclusion: Current Research Frontiers and Future Directions in Ferroactinolite Studies
Remaining Challenges in Understanding Ferroactinolite (B579374) Petrogenesis and Stability
Despite significant progress, challenges remain in fully understanding the petrogenesis and stability of this compound. Experimental studies have investigated its upper-thermal stability under various pressure and oxygen fugacity conditions researchgate.net. However, achieving complete yields of synthetic actinolite (including this compound) in experiments has proven difficult, suggesting potential physical barriers or incorrect chemical conditions preventing complete reaction researchgate.net. Studies have also revealed a spread in the composition of synthetic actinolite, with calcium content varying, and no clear correlation between crystal composition and the bulk composition of the starting material researchgate.net.
Furthermore, thermodynamic modeling of the tremolite-actinolite-ferroactinolite series is complex. While some studies have attempted to model the miscibility gap and derive thermodynamic properties like entropy and enthalpy of formation for pure this compound, the complexity of solid solutions and cation ordering presents ongoing challenges researchgate.net. Understanding the influence of minor element substitutions and their impact on stability requires further investigation. The potential for a ubiquitous cummingtonite-grunerite component in the actinolite series also adds complexity to phase equilibria calculations rruff.info.
Integration of Multi-Analytical Techniques for Comprehensive Characterization
Comprehensive characterization of this compound increasingly relies on the integration of multiple analytical techniques. Techniques such as Scanning Electron Microscopy coupled with Energy-dispersive X-ray Spectroscopy (SEM-EDS) are used for preliminary chemical characterization mdpi.comresearchgate.net. Microprobe analysis provides detailed chemical compositions mdpi.comcore.ac.uk. Raman spectroscopy is being explored as a non-destructive and quick method to characterize Ca-amphiboles in the tremolite-ferroactinolite series, providing information on the Mg/(Mg + Fe²⁺) ratio mdpi.comresearchgate.netmdpi.comunimib.it. Studies have developed methods to evaluate composition from Raman data using different spectral regions mdpi.com.
Other techniques like X-ray diffraction (XRD), Fourier Transform Infrared (FTIR) spectroscopy, Mössbauer spectroscopy, and Transmission Electron Microscopy (TEM) are also employed to understand the crystal structure, bonding, iron speciation, and micro-scale features like chain-multiplicity faults researchgate.netcore.ac.ukgeoscienceworld.org. The combination of these methods allows for a more complete picture of this compound's crystal chemistry and structural variations, which are crucial for understanding its formation conditions and properties.
Advancements in Theoretical Modeling and Computational Mineralogy
Theoretical modeling and computational mineralogy play a growing role in understanding this compound. These approaches can complement experimental data by predicting mineral stability, phase relationships, and the effects of compositional variations at conditions difficult to replicate in the laboratory. Modeling the solid solution behavior within the tremolite-actinolite-ferroactinolite series, including the complexities of Fe-Mg order-disorder, is an important area of research rruff.infocore.ac.uk.
Significance of this compound Research in Broader Geological Contexts (e.g., Tracing Metamorphic Evolution)
Research on this compound holds significant importance in broader geological contexts, particularly in tracing metamorphic evolution. The composition of amphiboles, including this compound, is sensitive to the pressure, temperature, and chemical environment of their formation mdpi.com. Therefore, studying the composition and occurrence of this compound in metamorphic rocks can provide valuable information about the conditions and history of metamorphism in a region ontosight.aimdpi.com.
Q & A
Q. How should researchers design studies to investigate this compound’s response to redox-sensitive fluid interactions?
- Methodological Answer : Use in situ electrochemical cells coupled with X-ray tomography to track real-time mineral-fluid reactions. Quantify redox gradients using microsensors and model reaction pathways via geochemical software (e.g., PHREEQC) .
Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility in this compound synthesis experiments?
- Methodological Answer : Document all experimental parameters (e.g., ƒO₂ buffers, quenching rates) using FAIR data principles. Archive raw data and code in public repositories (e.g Zenodo) with persistent identifiers .
Q. How can researchers mitigate confirmation bias when interpreting this compound’s geodynamic significance?
- Methodological Answer : Adopt blind analysis protocols, where sample origins are concealed during initial data interpretation. Use null hypothesis significance testing (NHST) to evaluate correlations between composition and tectonic settings .
Key Methodological Frameworks
- PICOT Framework : For experimental design, define Population (sample type), Intervention (pressure/temperature conditions), Comparison (control experiments), Outcome (phase stability), and Time (duration of synthesis) .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to metamorphic petrology or geochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
